2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
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Overview
Description
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a pyridazine moiety, and a thioacetamide group, making it a versatile candidate for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the pyridazine ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Thioacetamide linkage: The thioacetamide group is introduced by reacting the pyridazine derivative with a thioacetic acid derivative.
Final coupling: The final step involves coupling the 3-acetamidophenyl group with the pyridazine-thioacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide: shares structural similarities with other thioacetamide derivatives and pyridazine-containing compounds.
Uniqueness
Structural Complexity: The combination of aromatic rings, a pyridazine moiety, and a thioacetamide group makes it unique.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13(26)22-15-3-2-4-16(10-15)23-20(27)11-30-21-8-6-17(24-25-21)14-5-7-18-19(9-14)29-12-28-18/h2-10H,11-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJURKNWSYIXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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